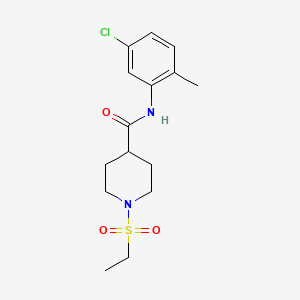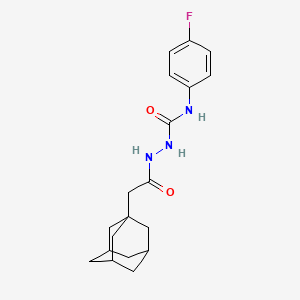![molecular formula C15H14N2O5S B4710709 N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4710709.png)
N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide is 334.06234272 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Compounds with similar structures have been known to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Direcciones Futuras
Future research could focus on the synthesis of derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Análisis Bioquímico
Biochemical Properties
N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . This inhibition is crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which play a role in inflammation and pain. The compound’s interaction with COX enzymes involves competitive inhibition, where it binds to the active site of the enzyme, preventing the substrate from accessing it.
Cellular Effects
N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cell lines, such as cervical carcinoma cells (HeLa) . This induction of apoptosis is mediated through the activation of caspases, which are enzymes that play a critical role in the execution phase of cell apoptosis. Additionally, the compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide involves its binding interactions with biomolecules. The compound binds to the active site of COX enzymes, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent induction of apoptosis in cancer cells .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-23(19,20)17-12-4-2-3-10(7-12)15(18)16-11-5-6-13-14(8-11)22-9-21-13/h2-8,17H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZURROXTZWKMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-CHLORO-2-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4710638.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B4710650.png)
![2-(4-chlorophenoxy)-2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4710654.png)
![1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4710665.png)
![2-[(4-methylphenyl)thio]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4710678.png)
![N-(2,5-dichlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B4710679.png)
![ethyl 1-[(6-methyl-2-pyridinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4710687.png)
![PROPYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE](/img/structure/B4710704.png)

![N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4710727.png)

![N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine](/img/structure/B4710734.png)
